Binding Affinity for PHF-Tau: A Benchmark Metric for Target Engagement
Flortaucipir F-18 demonstrates high-affinity binding to paired helical filament (PHF) tau aggregates, the primary pathological hallmark of Alzheimer's disease. Its dissociation constant (Kd) of 0.57 nM for PHF-tau establishes a quantitative benchmark for target engagement [1]. This binding affinity is a critical parameter for achieving sufficient signal-to-noise ratio in PET imaging and is a key differentiator from non-selective or lower-affinity imaging agents.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.57 nM (for PHF-tau) |
| Comparator Or Baseline | Baseline: No comparator data provided. Value is a class benchmark for high-affinity tau binding. |
| Quantified Difference | N/A - Class benchmark. |
| Conditions | In vitro binding assay using PHF-tau purified from post-mortem AD brain homogenates. |
Why This Matters
Quantifies the fundamental target engagement strength, a critical parameter for selecting a tracer with sufficient binding affinity to produce a robust PET signal in clinical imaging protocols.
- [1] Pharos. flortaucipir F 18 Ligand Summary. National Institutes of Health. Accessed 2024. View Source
